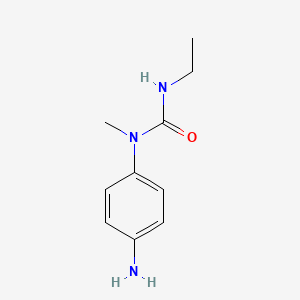
4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a quinoxaline moiety attached to a benzenesulfonamide group through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide typically involves the reaction of quinoxaline derivatives with benzenesulfonamide under specific conditions. One common method involves the condensation of quinoxaline-2-carbaldehyde with benzenesulfonamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as an inhibitor of carbonic anhydrase enzymes, which are targets for the treatment of conditions like glaucoma, epilepsy, and certain cancers.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and protons. By binding to the active site of the enzyme, the compound disrupts this process, leading to a decrease in enzyme activity. This inhibition can affect various physiological processes, including pH regulation and ion transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide: A closely related compound with similar structural features but differing in the nature of the linkage between the quinoxaline and benzenesulfonamide moieties.
Quinazoline-sulfonamide hybrids: These compounds combine quinazoline and sulfonamide moieties and have been studied for their anticancer properties.
Uniqueness
4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide stands out due to its specific structural configuration, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of inhibitors targeting carbonic anhydrase enzymes and other biological targets.
Propriétés
Numéro CAS |
62294-78-4 |
|---|---|
Formule moléculaire |
C15H12N4O2S |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
4-(quinoxalin-2-ylmethylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C15H12N4O2S/c16-22(20,21)13-7-5-11(6-8-13)17-9-12-10-18-14-3-1-2-4-15(14)19-12/h1-10H,(H2,16,20,21) |
Clé InChI |
XGKNIPYBIMLSLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)C=NC3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol](/img/structure/B13994115.png)

![5,5-Dimethylthieno[2,3-b]furan-4-one](/img/structure/B13994124.png)








![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)

![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)
